An In-Depth Technical Guide to 5-Butyl-2,3-dimethylpyrazine for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 5-Butyl-2,3-dimethylpyrazine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Butyl-2,3-dimethylpyrazine, a heterocyclic aromatic compound with emerging interest in various scientific fields. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and spectral analysis of this pyrazine derivative, offering insights grounded in established scientific principles.
Introduction: The Significance of Alkylpyrazines
Pyrazine and its alkylated derivatives are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and industry.[1] They are well-known as key aroma and flavor components in a variety of foods and beverages, often formed during Maillard reactions and fermentation processes.[2] Beyond their sensory contributions, the pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[3] The structural and electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and metal coordination, make it a versatile building block in the design of novel therapeutic agents.[4] 5-Butyl-2,3-dimethylpyrazine, with its specific substitution pattern, presents a unique profile of chemical and physical properties that warrant detailed investigation for potential applications in drug discovery and materials science.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-Butyl-2,3-dimethylpyrazine is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of 5-Butyl-2,3-dimethylpyrazine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | [5] |
| Molecular Weight | 164.25 g/mol | [5] |
| IUPAC Name | 5-butyl-2,3-dimethylpyrazine | [5] |
| CAS Number | 15834-78-3 | [5] |
| Boiling Point | 231.41 °C (estimated) | [3] |
| Flash Point | 86.60 °C (188.00 °F) (estimated) | [3] |
| Solubility | Soluble in alcohol. Water solubility: 160.9 mg/L @ 25 °C (estimated). | [3] |
| logP (o/w) | 2.695 (estimated) | [3] |
Synthesis of 5-Butyl-2,3-dimethylpyrazine
The synthesis of alkylpyrazines can be achieved through various organic reactions. A common and effective method for introducing an alkyl group, such as a butyl chain, onto the pyrazine ring is through a nucleophilic substitution reaction utilizing an organolithium reagent.
Conceptual Synthesis Workflow
The synthesis of 5-Butyl-2,3-dimethylpyrazine can be conceptually approached by the reaction of 2,3-dimethylpyrazine with n-butyllithium. This organolithium reagent acts as a strong nucleophile, attacking the electron-deficient pyrazine ring. The subsequent quenching of the reaction intermediate yields the desired product.
Caption: Conceptual workflow for the synthesis of 5-Butyl-2,3-dimethylpyrazine.
Experimental Protocol: Synthesis via Organolithium Reagent
The following protocol outlines a plausible method for the laboratory-scale synthesis of 5-Butyl-2,3-dimethylpyrazine. Note: This is a generalized procedure and should be performed by trained chemists with appropriate safety precautions, as n-butyllithium is a pyrophoric reagent.
Materials:
-
2,3-Dimethylpyrazine
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve 2,3-dimethylpyrazine in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add a solution of n-butyllithium in hexanes to the cooled pyrazine solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction while maintaining a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 5-Butyl-2,3-dimethylpyrazine.
Spectroscopic and Chromatographic Analysis
The structural elucidation and purity assessment of 5-Butyl-2,3-dimethylpyrazine are performed using a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of organic compounds. The mass spectrum of 5-Butyl-2,3-dimethylpyrazine provides key information for its identification.
Table 2: Mass Spectrometry Data for 5-Butyl-2,3-dimethylpyrazine
| m/z | Interpretation |
| 164 | Molecular ion (M⁺) |
| 149 | Loss of a methyl group (-CH₃) |
| 121 | Loss of a propyl group (-C₃H₇) |
| 107 | Loss of a butyl group (-C₄H₉) |
The fragmentation pattern is consistent with the structure of an alkyl-substituted pyrazine.[6] The loss of the butyl side chain and its fragments are characteristic.[7]
Caption: Proposed mass spectral fragmentation of 5-Butyl-2,3-dimethylpyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
-
Aromatic Proton: A singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the proton on the pyrazine ring.
-
Butyl Group Protons:
-
A triplet corresponding to the -CH₂- group adjacent to the pyrazine ring.
-
Multiplets for the two internal -CH₂- groups of the butyl chain.
-
A triplet for the terminal -CH₃ group of the butyl chain.
-
-
Methyl Group Protons: Two singlets for the two methyl groups attached to the pyrazine ring, likely with slightly different chemical shifts.
Predicted ¹³C NMR Spectral Data:
-
Aromatic Carbons: Signals in the downfield region (δ 140-160 ppm) for the carbon atoms of the pyrazine ring.
-
Alkyl Carbons: Signals in the upfield region (δ 10-40 ppm) for the carbons of the butyl and methyl groups.
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. For 5-Butyl-2,3-dimethylpyrazine, the IR spectrum would be characterized by:
-
C-H stretching vibrations: For the aromatic and aliphatic C-H bonds, typically in the 2850-3100 cm⁻¹ region.
-
C=N and C=C stretching vibrations: Characteristic of the pyrazine ring, in the 1400-1600 cm⁻¹ region.
-
C-H bending vibrations: For the alkyl groups, in the 1350-1470 cm⁻¹ region.
Reactivity and Stability
The pyrazine ring is an electron-deficient aromatic system, which influences its reactivity.[8] It is generally stable to oxidizing agents.[8] The alkyl substituents can undergo reactions typical of aliphatic hydrocarbons. The thermal stability of pyrazine derivatives is generally high.[9]
Potential Applications in Drug Development and Research
Alkylpyrazines and their derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] These activities include antimicrobial, anticancer, and anti-inflammatory properties.[1][10] The specific biological profile of 5-Butyl-2,3-dimethylpyrazine is an area for further investigation. Its lipophilic butyl group may influence its pharmacokinetic properties, such as membrane permeability and protein binding.
Safety and Handling
Detailed toxicological data for 5-Butyl-2,3-dimethylpyrazine is not extensively documented.[3] As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
5-Butyl-2,3-dimethylpyrazine is a fascinating molecule with a combination of aromatic and aliphatic features. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and an overview of its analytical characterization. Further research into its biological activities is warranted to fully explore its potential in drug development and other scientific applications.
References
-
FooDB. (2020, February 24). Showing Compound 5-Ethyl-2,3-dimethylpyrazine (FDB000923). Retrieved from [Link]
- Mucha, S., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D−A−D Series Compounds. Materials (Basel, Switzerland), 11(10), 2063.
- Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7109.
-
The Good Scents Company. (n.d.). 2,3-dimethyl-5-isobutyl pyrazine. Retrieved from [Link]
-
ResearchGate. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-Butyl-2,3-dimethylpyrazine. Retrieved from [Link]
- Zhang, L., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2895-2899.
-
YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-butyl-2,3-dimethyl pyrazine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-sec-butyl-2,3-dimethyl pyrazine. Retrieved from [Link]
-
HMDB. (2012, September 11). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). Retrieved from [Link]
- Gilman, H., et al. (1941). The Preparation of n-Butyllithium. Journal of the American Chemical Society, 63(9), 2479–2482.
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Scite.ai. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2023, June 21). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 5-イソブチル-2,3-ジメチルピラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-sec-butyl-2,3-dimethyl pyrazine, 32263-00-6 [thegoodscentscompany.com]
- 3. 5-butyl-2,3-dimethyl pyrazine, 15834-78-3 [thegoodscentscompany.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-Butyl-2,3-dimethylpyrazine | C10H16N2 | CID 519182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 5-Ethyl-2,3-dimethylpyrazine | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound 5-Ethyl-2,3-dimethylpyrazine (FDB000923) - FooDB [foodb.ca]
- 10. researchgate.net [researchgate.net]
